REACTION_CXSMILES
|
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C([Si]([O:36][CH2:37][CH2:38][CH:39]([O:43][CH2:44][CH3:45])[CH2:40][CH:41]=[CH2:42])(C1C=CC=CC=1)C1C=CC=CC=1)(C)(C)C>C1COCC1>[CH2:44]([O:43][CH:39]([CH2:40][CH:41]=[CH2:42])[CH2:38][CH2:37][OH:36])[CH3:45] |f:0.1|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
tert-butyl-(3-ethoxy-5-hexenyloxy)diphenylsilane
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)OCCC(CC=C)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
by stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCO)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |